molecular formula C7H13ClO2 B14352823 Acetic acid, chloro-, 1-methylbutyl ester CAS No. 90380-52-2

Acetic acid, chloro-, 1-methylbutyl ester

Cat. No.: B14352823
CAS No.: 90380-52-2
M. Wt: 164.63 g/mol
InChI Key: IYMXUCSCPWQCFH-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, 1-methylbutyl ester, also known as chloroacetic acid, 2-pentyl ester, is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . This ester is derived from chloroacetic acid and 1-methylbutanol, and it is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, chloro-, 1-methylbutyl ester can be synthesized through the esterification of chloroacetic acid with 1-methylbutanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:

ClCH2COOH+CH3(CH2)3CH2OHClCH2COOCH2(CH2)3CH3+H2O\text{ClCH}_2\text{COOH} + \text{CH}_3(\text{CH}_2)_3\text{CH}_2\text{OH} \rightarrow \text{ClCH}_2\text{COOCH}_2(\text{CH}_2)_3\text{CH}_3 + \text{H}_2\text{O} ClCH2​COOH+CH3​(CH2​)3​CH2​OH→ClCH2​COOCH2​(CH2​)3​CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of advanced distillation techniques can help in purifying the ester product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro-, 1-methylbutyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild heating conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, products such as alcohols, amines, or thiols can be formed.

    Hydrolysis: The major products are chloroacetic acid and 1-methylbutanol.

Scientific Research Applications

Acetic acid, chloro-, 1-methylbutyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid, chloro-, 1-methylbutyl ester involves its reactivity as an ester. The ester bond can be cleaved through hydrolysis or nucleophilic substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the ester is used .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, chloro-, methyl ester:

    Acetic acid, chloro-, tert-butyl ester:

Uniqueness

Acetic acid, chloro-, 1-methylbutyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other chloroacetic acid esters. Its longer alkyl chain can influence its solubility, boiling point, and reactivity in various chemical processes .

Properties

CAS No.

90380-52-2

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

pentan-2-yl 2-chloroacetate

InChI

InChI=1S/C7H13ClO2/c1-3-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3

InChI Key

IYMXUCSCPWQCFH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)CCl

Origin of Product

United States

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